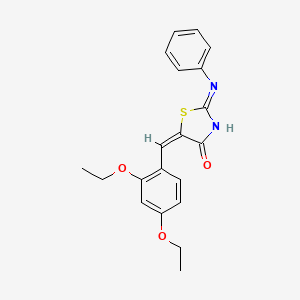

5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C20H20N2O3S |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H20N2O3S/c1-3-24-16-11-10-14(17(13-16)25-4-2)12-18-19(23)22-20(26-18)21-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b18-12+ |

InChI Key |

FUIPKENMFFOOOL-LDADJPATSA-N |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure and Conditions

In a typical protocol, equimolar quantities of 2-(phenylimino)thiazolidin-4-one (1.0 mmol) and 2,4-diethoxybenzaldehyde (1.0 mmol) are dissolved in ethanol or methanol (30–50 mL). A catalytic amount of potassium carbonate (15% aqueous solution) or piperidine is added, and the mixture is stirred at room temperature or under reflux for 6–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (1:1) as the eluent. Upon completion, the product precipitates as a solid, which is filtered, washed with cold ethanol, and recrystallized from acetic acid or methanol to yield pure crystals.

Key Parameters:

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Imine Formation: The primary amine group of 2-(phenylimino)thiazolidin-4-one reacts with the aldehyde carbonyl, forming a Schiff base intermediate.

-

Cyclodehydration: Intramolecular cyclization eliminates a water molecule, yielding the benzylidene-thiazolidinone product.

The electron-donating ethoxy groups on the benzaldehyde enhance electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the thiazolidinone’s active methylene group.

Cyclocondensation of Thiourea Derivatives with Ethyl Bromoacetate

An alternative route involves synthesizing the thiazolidinone core in situ from thiourea precursors, followed by condensation with 2,4-diethoxybenzaldehyde. This method is advantageous for introducing diverse substituents at the thiazolidinone’s N3 position.

Synthetic Pathway

-

Thiourea Synthesis:

-

Cyclization with Ethyl Bromoacetate:

-

Aldehyde Condensation:

-

The intermediate is reacted with 2,4-diethoxybenzaldehyde under conditions similar to Section 1.1.

-

Yield Optimization:

-

Base Selection: Diisopropylethylamine outperforms weaker bases like potassium carbonate, achieving 76% yield for analogous compounds.

-

Solvent: Ethanol ensures homogeneity, while toluene (with a Dean-Stark trap) aids in azeotropic water removal.

Multicomponent One-Pot Synthesis

Recent advances utilize one-pot multicomponent reactions (MCRs) to streamline synthesis. While less commonly reported for this specific compound, MCRs are viable for structurally related thiazolidinones.

Procedure

A mixture of:

-

1-(2-Aminoethyl)pyrrolidine (1.0 mmol),

-

2,4-Diethoxybenzaldehyde (1.0 mmol),

-

Mercaptoacetic acid (3.0 mmol)

is refluxed in toluene for 5 hours. The reaction proceeds via imine formation, thiolate attack, and cyclization, yielding the thiazolidinone directly.

Advantages:

-

Eliminates intermediate isolation steps.

-

Scalable for high-throughput synthesis.

Limitations:

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization from:

Spectroscopic Data

1H NMR (DMSO-d6):

-

δ 10.85 (s, 1H, NH),

-

δ 8.38 (s, 1H, benzylidene CH),

-

δ 7.8–6.8 (m, aromatic protons),

-

δ 4.1–3.9 (q, 4H, OCH2CH3),

IR (KBr):

-

1695 cm⁻¹ (C=O stretch),

-

1620 cm⁻¹ (C=N stretch),

-

1245 cm⁻¹ (C-O-C asymmetric stretch).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Condensation | 70–85% | 6–12 h | Low |

| Cyclocondensation | 65–76% | 12–18 h | Moderate |

| Multicomponent | 55–65% | 5–8 h | High |

The condensation method (Section 1) remains the gold standard due to its simplicity and high yield. Cyclocondensation (Section 2) offers modularity for N3-substituted analogs, while MCRs (Section 3) are preferable for rapid library synthesis .

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and diethoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced thiazolidinone derivative.

Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Anticancer Activity: BPT Analogs

5-(4-Methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one (MMPT)

- Structural Differences : MMPT features a 4-methyl group on the benzylidene ring instead of diethoxy groups.

- Activity : MMPT induces apoptosis in cancer cells, including multidrug-resistant lines, independent of P-glycoprotein status. Its methyl group enhances lipophilicity but may reduce solubility compared to the diethoxy analog .

- Mechanistic Insight: Both MMPT and the target compound likely interact with cellular targets (e.g., kinases or apoptosis regulators) via the phenylimino-thiazolidinone scaffold.

5-(2,4-Dihydroxybenzylidene)-2-phenylimino-1,3-thiazolidin-4-one (DBPT)

- Structural Differences : DBPT has hydroxyl groups at positions 2 and 4 on the benzylidene ring, making it more polar.

- Activity : Despite lower lipophilicity, DBPT retains anticancer efficacy, suggesting hydrogen bonding plays a role in target binding. However, hydroxyl groups may increase susceptibility to metabolic oxidation, reducing bioavailability compared to the diethoxy analog .

Antimycobacterial Activity: Nitrofuran Derivatives

A10 (5-((5-Nitrofuran-2-yl)methylene)-2-(phenylimino)thiazolidin-4-one)

- Structural Differences : The benzylidene group is replaced with a nitrofuran ring.

- Activity : A10 exhibits potent antimycobacterial activity, attributed to the nitro group’s electron-withdrawing effects, which enhance reactivity with microbial enzymes. The target compound’s diethoxy groups may offer a different mode of action, possibly through hydrophobic interactions .

Antiglycation Activity: Benzodioxol Derivatives

5-(2H-1,3-Benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

- Structural Differences : The benzodioxol group (a fused diethoxy ring) replaces the 2,4-diethoxy substituents.

- Activity : This compound inhibits glycation reaction products by reversing conformational changes in α-helix and β-sheet structures. The diethoxy groups in the target compound may mimic this activity by providing similar electron-donating effects .

Structure-Activity Relationship (SAR)

- Benzylidene Substituents :

- Electron-donating groups (e.g., ethoxy, methyl) enhance lipophilicity and membrane permeability.

- Polar groups (e.g., hydroxyl) improve solubility but may reduce metabolic stability.

- Phenylimino Group: Critical for π-π stacking or hydrogen bonding with biological targets. Modifications here (e.g., morpholinoimino in ) alter selectivity .

Pharmacokinetic and Computational Studies

- ADMET Properties : Ethoxy groups in the target compound likely improve metabolic stability compared to hydroxylated analogs, as seen in DBPT. Computational models predict favorable absorption and low toxicity .

- Molecular Docking: The diethoxybenzylidene moiety may bind hydrophobic pockets in target proteins, while the phenylimino group participates in hydrogen bonding, as observed in glycation inhibition studies .

Biological Activity

5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H18N2O2S

- IUPAC Name : this compound

Antidiabetic Effects

Research has indicated that thiazolidinediones (TZDs), including derivatives like this compound, exhibit significant antidiabetic properties. These compounds primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

- Mechanism : The activation of PPAR-γ enhances insulin sensitivity and promotes glucose uptake in adipose tissue and muscle cells. This leads to improved glycemic control in diabetic models.

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are essential in mitigating oxidative stress-related conditions.

- Mechanism : It has been shown to scavenge free radicals and inhibit lipid peroxidation. This activity may contribute to its protective effects against cellular damage in various tissues.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Study 1: Antidiabetic Activity Evaluation

A study evaluated the antidiabetic effects of various thiazolidinedione derivatives in genetically obese and diabetic animal models. The findings indicated that compounds similar to this compound significantly lowered blood glucose levels compared to controls. The effective doses ranged from 0.05 mg/kg to 0.561 mg/kg depending on the specific derivative used .

Study 2: Antioxidant Efficacy

In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The treatment resulted in a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content, indicating enhanced antioxidant capacity.

Data Table

Q & A

Q. What are the key steps and reagents for synthesizing 5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the thiazolidinone core via cyclization of thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate (e.g., in DMF/acetic acid) .

- Step 2 : Introduction of the benzylidene and phenylimino substituents via Knoevenagel condensation or Schiff base formation. For example, refluxing with aldehydes (e.g., 2,4-diethoxybenzaldehyde) and ammonium acetate in acetic acid optimizes imine bond formation .

- Key Reagents : Chloroacetic acid, sodium acetate, aldehydes, and ammonium acetate. Solvents like DMF or ethanol are critical for solubility and reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic Methods :

- NMR : H and C NMR to verify substituent positions and stereochemistry (e.g., Z/E configuration of the benzylidene group) .

- IR : Confirmation of carbonyl (C=O, ~1700 cm) and imine (C=N, ~1600 cm) groups .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves spatial arrangements of the thiazolidinone core and substituents, critical for structure-activity relationship (SAR) studies .

Q. What analytical techniques are used to assess purity and by-product formation?

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity and identifies by-products like unreacted intermediates .

- TLC : Monitors reaction progress using silica gel plates and solvent systems like ethyl acetate/hexane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts enhance condensation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor imine formation, while ethanol minimizes side reactions .

- Temperature Control : Reflux (~80–100°C) accelerates ring closure but must be balanced to avoid decomposition .

Q. What methodologies evaluate the compound’s bioactivity in pharmacological studies?

- In Vitro Assays :

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with targets like COX-2 or DNA gyrase .

Q. How do structural modifications (e.g., substituent variations) impact reactivity and bioactivity?

- Electron-Donating Groups : Methoxy or ethoxy groups on the benzylidene moiety enhance electron density, improving binding to hydrophobic enzyme pockets .

- Steric Effects : Bulky substituents (e.g., diethoxy vs. methoxy) may reduce solubility but increase target specificity .

- Comparative Studies : Synthesize analogs (e.g., 5-(4-methoxybenzylidene) derivatives) and compare bioactivity data to establish SAR .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC values) to identify outliers .

- Mechanistic Studies : Use techniques like fluorescence quenching or SPR to validate target engagement .

Q. What computational tools predict the compound’s stability and reactivity under varying pH?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.